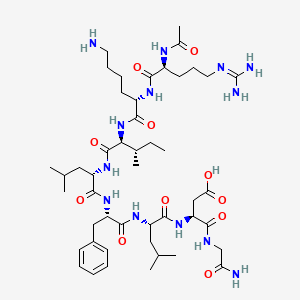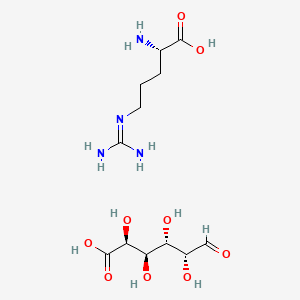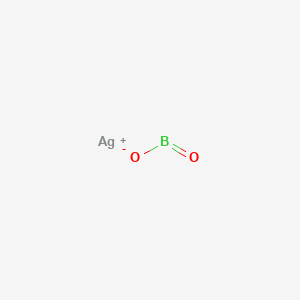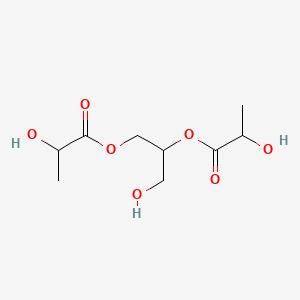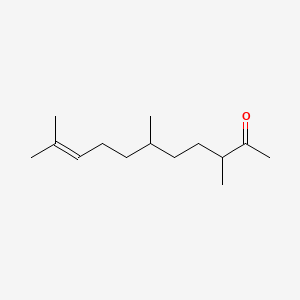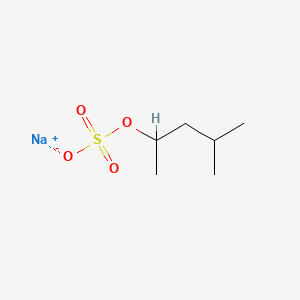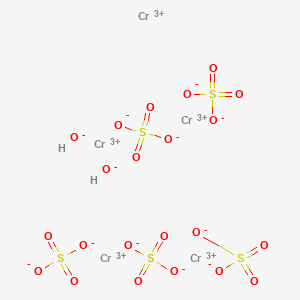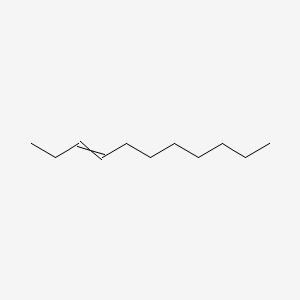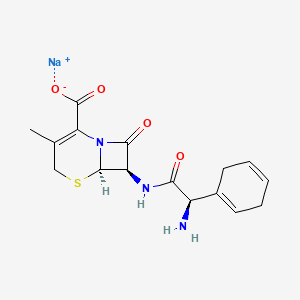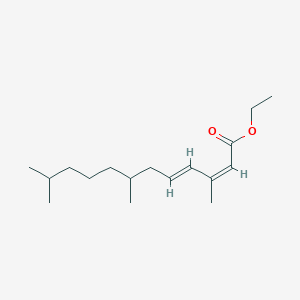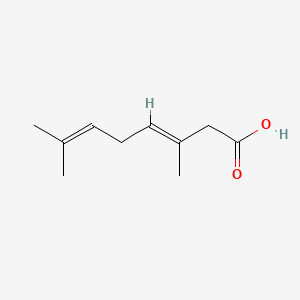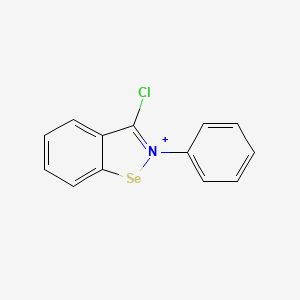
3-Chloro-2-phenyl-1,2lambda(5)-benzoselenazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2-phenyl-1,2lambda(5)-benzoselenazole is an organoselenium compound that features a benzene ring fused with a selenazole ring. The presence of selenium in its structure makes it an interesting compound for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-phenyl-1,2lambda(5)-benzoselenazole typically involves the reaction of 2-phenylbenzoselenazole with a chlorinating agent. Common chlorinating agents include thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction is usually carried out under reflux conditions in an inert solvent such as dichloromethane or chloroform.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions using similar chlorinating agents but with optimized conditions for higher yield and purity. The process may include additional steps such as purification through recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The selenium atom in 3-Chloro-2-phenyl-1,2lambda(5)-benzoselenazole can undergo oxidation to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Selenoxides or selenones.
Reduction: Reduced forms of the compound with selenium in a lower oxidation state.
Substitution: Compounds where the chlorine atom is replaced by another functional group.
科学的研究の応用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects due to the presence of selenium, which is known for its antioxidant properties.
作用機序
The mechanism of action of 3-Chloro-2-phenyl-1,2lambda(5)-benzoselenazole depends on its interaction with molecular targets. The selenium atom can interact with biological molecules, leading to various effects such as enzyme inhibition or activation. The compound may also generate reactive oxygen species (ROS) that can induce oxidative stress in cells.
類似化合物との比較
Similar Compounds
2-Phenylbenzoselenazole: Lacks the chlorine atom but has a similar structure.
3-Chloro-2-phenylbenzothiazole: Contains sulfur instead of selenium.
3-Chloro-2-phenylbenzoxazole: Contains oxygen instead of selenium.
Uniqueness
3-Chloro-2-phenyl-1,2lambda(5)-benzoselenazole is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur and oxygen analogs. Selenium-containing compounds are often more reactive and have different biological activities.
特性
CAS番号 |
60975-10-2 |
|---|---|
分子式 |
C13H9ClNSe+ |
分子量 |
293.64 g/mol |
IUPAC名 |
3-chloro-2-phenyl-1,2-benzoselenazol-2-ium |
InChI |
InChI=1S/C13H9ClNSe/c14-13-11-8-4-5-9-12(11)16-15(13)10-6-2-1-3-7-10/h1-9H/q+1 |
InChIキー |
QRAVMXHYIDDYPF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[N+]2=C(C3=CC=CC=C3[Se]2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


